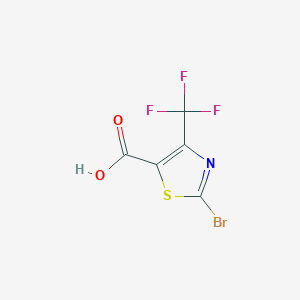

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is a chemical compound with the molecular formula C8H4BrF3O2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in a review . The review provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis

The molecular weight of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is 269.02 . The InChI Key is SINIIFNWZPCJGU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is white to pale yellow in color . It has a melting point range of 119.0-125.0°C . The compound is in the form of crystals or powder or crystalline powder .Aplicaciones Científicas De Investigación

Fungicidal Activities

This compound has been used in the synthesis of thiazole carboxanilides, which exhibit remarkable fungicidal activities against Rhizoctonia solani, a plant-pathogenic fungus. The most potent compound identified in this class was developed as an agricultural fungicide .

Synthesis of Heterocyclic Analogues

2-Aminothiazoles, which can be synthesized from this compound, are utilized as starting materials for creating a diverse range of heterocyclic analogues. These analogues have therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Xanthine Oxidase Inhibition

Thiazole-5-carboxylic acid derivatives have been designed and tested against xanthine oxidase enzyme, which is a target for the treatment of gout and hyperuricemia. This compound serves as a precursor in the synthesis of these inhibitors .

Anticancer Activity

Novel thiazole-5-carboxamide derivatives synthesized from this compound have shown anticancer activity. These derivatives are being studied for their potential use in cancer treatment .

Anhydride Compound Synthesis

The compound has been studied for its reaction with various acid anhydrides to produce anhydride compounds with potential applications in synthetic chemistry .

These are some of the unique applications of “2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid” in scientific research. Each application represents a different field of study and showcases the versatility of this compound in various domains of chemistry and medicine.

Syntheses and Fungicidal Activities of Thiazole-5-carboxanilides An Overview on Synthetic 2 - MDPI Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors Designing, synthesis and characterization of 2-aminothiazole-4

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water . If symptoms persist, medical advice should be sought .

Propiedades

IUPAC Name |

2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDAZSADIUMSBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Br)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624943 |

Source

|

| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid | |

CAS RN |

162651-07-2 |

Source

|

| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)